molecular formula C21H23N3O4Si B14023238 5-(4-Nitrophenoxy)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-3-carbonitrile

5-(4-Nitrophenoxy)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-3-carbonitrile

Cat. No.: B14023238
M. Wt: 409.5 g/mol
InChI Key: DRPYGTWPBSLLBU-UHFFFAOYSA-N
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Description

5-(4-Nitrophenoxy)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-3-carbonitrile is a complex organic compound that features a combination of nitrophenoxy, trimethylsilyl, and indole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Nitrophenoxy)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-3-carbonitrile typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other indole-forming reactions.

    Introduction of the Nitrophenoxy Group: This step involves the nitration of a phenol derivative followed by etherification to attach the nitrophenoxy group to the indole core.

    Attachment of the Trimethylsilyl Group: This is typically done using trimethylsilyl chloride in the presence of a base to form the trimethylsilyl ether.

    Formation of the Carbonitrile Group: This can be achieved through a cyanation reaction, often using reagents like cyanogen bromide or similar.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(4-Nitrophenoxy)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of nitrophenol derivatives.

    Reduction: Formation of aminophenoxy derivatives.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

5-(4-Nitrophenoxy)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-Nitrophenoxy)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrophenoxy and indole groups are key to its interaction with these targets, potentially affecting signaling pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Nitrophenoxy)-1H-indole-3-carbonitrile: Lacks the trimethylsilyl group.

    5-Phenoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-3-carbonitrile: Lacks the nitro group.

    5-(4-Nitrophenoxy)-1H-indole: Lacks both the trimethylsilyl and carbonitrile groups.

Uniqueness

5-(4-Nitrophenoxy)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-3-carbonitrile is unique due to the combination of functional groups, which provides a distinct set of chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C21H23N3O4Si

Molecular Weight

409.5 g/mol

IUPAC Name

5-(4-nitrophenoxy)-1-(2-trimethylsilylethoxymethyl)indole-3-carbonitrile

InChI

InChI=1S/C21H23N3O4Si/c1-29(2,3)11-10-27-15-23-14-16(13-22)20-12-19(8-9-21(20)23)28-18-6-4-17(5-7-18)24(25)26/h4-9,12,14H,10-11,15H2,1-3H3

InChI Key

DRPYGTWPBSLLBU-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C=C(C2=C1C=CC(=C2)OC3=CC=C(C=C3)[N+](=O)[O-])C#N

Origin of Product

United States

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